molecular formula C18H26ClN5O2 B2931686 1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide CAS No. 338965-04-1

1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide

Cat. No.: B2931686
CAS No.: 338965-04-1
M. Wt: 379.89
InChI Key: HWAJWQPJGFVSCF-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide (CAS 338965-04-1) is a chemical compound with the molecular formula C18H26ClN5O2 and a molecular weight of 379.88 g/mol. It is offered as a high-purity solid for research purposes. This compound is a complex molecule featuring a piperidinecarboxamide core that is substituted with a chloropyridazinyl group and a hexahydro-2H-isoxazolo[2,3-a]pyridinyl moiety. Available from multiple suppliers, it is typically provided in quantities ranging from milligrams to grams for laboratory use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridin-2-ylmethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN5O2/c19-16-4-5-17(22-21-16)23-9-6-13(7-10-23)18(25)20-12-15-11-14-3-1-2-8-24(14)26-15/h4-5,13-15H,1-3,6-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAJWQPJGFVSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CC(O2)CNC(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Construction of the isoxazolo[2,3-a]pyridine moiety: This step may involve cycloaddition reactions or other ring-forming strategies.

    Coupling with piperidinecarboxamide: The final step involves coupling the intermediate with piperidinecarboxamide using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

In contrast, triazolyl () and pyrazolyl () substituents introduce hydrogen-bonding capabilities and aromatic π-system interactions, which may improve target affinity or solubility .

Amide Substituents: The target’s hexahydroisoxazolopyridinylmethyl group is a saturated bicyclic system, likely conferring rigidity and influencing membrane permeability. Comparatively, pyridin-3-ylmethyl () and 4,5-dimethylthiazol-2-yl () substituents are planar aromatic systems, which may enhance stacking interactions but reduce metabolic stability .

Molecular Weight and Complexity :

  • The target compound’s molecular weight is likely higher than the analogs listed (assuming similar core structures), owing to its bicyclic amide substituent. Increased molecular weight may impact bioavailability, a critical consideration in drug design.

Hypothetical Pharmacological Implications

  • Chlorine vs. Nitrogenous Heterocycles: The chloro substituent’s electronegativity may favor interactions with hydrophobic pockets in enzymes (e.g., kinases), whereas triazole/pyrazole groups could engage in target-specific hydrogen bonding (e.g., with ATP-binding sites) .
  • Bicyclic vs. Aromatic Substituents : The hexahydroisoxazolopyridine moiety’s conformational restraint might limit off-target effects compared to flexible aromatic substituents. However, this could also reduce binding versatility .
  • Solubility and Permeability : The carbamoyl group in ’s compound and the dimethylthiazole in may enhance aqueous solubility, whereas the target’s bicyclic substituent could prioritize lipophilicity and blood-brain barrier penetration .

Biological Activity

1-(6-Chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide, with the CAS number 338965-04-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H26ClN5O2
  • Molecular Weight : 379.88 g/mol
  • Structure : The compound contains a pyridazinyl group and a piperidinecarboxamide structure, which are significant for its biological activity.

Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of piperidine have been tested against various viruses, including HIV-1 and herpes simplex virus (HSV). In one study, certain piperazine derivatives demonstrated moderate protection against CVB-2 and HSV-1, suggesting that similar mechanisms may be applicable to this compound .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been evaluated. A study reported the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

Microorganism MIC (μM)
Staphylococcus aureus>100
Pseudomonas aeruginosa>100
Candida albicans>100
Aspergillus niger>100

These results indicate that while some derivatives exhibit antimicrobial activity, the specific activity of this compound remains to be fully characterized .

The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes involved in viral replication or bacterial growth. Compounds that contain similar functional groups often target neurotransmitter receptors or inhibit enzymes critical for pathogen survival. For example, studies on piperazine derivatives suggest that modifications in their structure can enhance their binding affinity to targets involved in viral entry or replication .

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